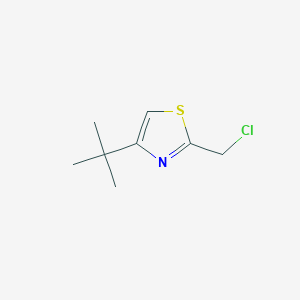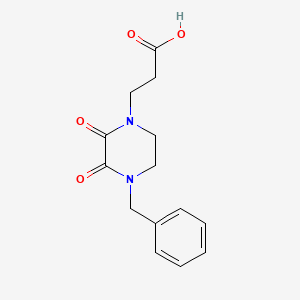![molecular formula C12H13FN2S B1440047 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1250123-55-7](/img/structure/B1440047.png)
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Übersicht
Beschreibung
The compound “1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine” is a complex organic molecule. It contains a fluorophenyl group, a methylated thiazole group, and an ethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The fluorophenyl group is a phenyl (benzene) ring with a fluorine atom attached. The thiazole is a type of heterocyclic ring containing nitrogen and sulfur atoms. The ethanamine group contains a two-carbon chain with an amine (NH2) group at one end .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it’s subjected. For example, the fluorine atom on the phenyl ring might make that carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of thiazole derivatives, including those related to "1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine". These compounds have been synthesized through various chemical reactions, highlighting the versatility of thiazole chemistry. For example, the synthesis and analysis of carbon-14 labelled versions of dufulin, a compound related to thiazole derivatives, demonstrate the complex synthesis pathways and the use of radiochemical techniques to study their behavior and properties (Yang et al., 2018). Similarly, the structural characterization of isostructural thiazoles reveals detailed insights into their molecular structure, providing a basis for understanding their physical and chemical properties (Kariuki et al., 2021).
Antimicrobial Activity
Thiazole derivatives, including those structurally related to "this compound", have been evaluated for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit significant bioactivity against various bacterial and fungal strains, suggesting their potential as therapeutic agents. For instance, novel thiazol-2-amines have shown promising antimicrobial activity, highlighting their potential in addressing drug-resistant microbial infections (Reddy & Reddy, 2010).
Applications in Material Science
Thiazole derivatives, due to their unique structural and electronic properties, find applications in material science, such as in the development of security inks and photoluminescent materials. The multi-stimuli response of novel cruciform molecules based on thiazole structures, for example, has been explored for use as security ink, showcasing the material's potential in creating tamper-proof documents (Lu & Xia, 2016).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition has been studied, with findings suggesting that these compounds can effectively protect metals against corrosion. This is particularly relevant in industrial applications where metal longevity and integrity are critical (Kaya et al., 2016).
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with amine oxidase [flavin-containing] b, which plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It is likely that this compound interacts with its target protein to modulate its activity, leading to changes in cellular function .
Biochemical Pathways
Given its potential interaction with amine oxidase [flavin-containing] b, it may influence pathways related to the metabolism of neuroactive and vasoactive amines .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential target, it may influence the function of neurons and other cells that rely on the metabolism of neuroactive and vasoactive amines .
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .
Biochemische Analyse
Biochemical Properties
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the oxidative deamination of biogenic and xenobiotic amines. This interaction can modulate the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . Additionally, the compound’s interaction with specific receptors and transporters can affect cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of neurotransmitter systems, leading to changes in neuronal signaling and behavior. It also affects the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of amines and other related compounds. The compound’s effects on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles can influence cellular function and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the mitochondria can influence cellular energy production and apoptosis .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCMMRUSQIPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)



![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)


![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)
